2,3-Diethylpyrazine-d5

Mass Spectrometry Stable Isotope Dilution Quantitative Analysis

Achieve NLT 98% isotopic purity with this penta‑deuterated analog, providing a Δm/z of +5 for unambiguous quantitation. The matched extraction recovery, co‑elution, and ionization efficiency eliminate the systematic bias seen with non‑isotopic surrogates, making it the definitive internal standard for pyrazine quantification in lipid‑rich, polyphenol‑heavy matrices. Ideal for AOAC‑compliant food analysis, ADME/TK studies, and sub‑threshold flavor profiling in fermented products.

Molecular Formula C8H12N2
Molecular Weight 141.22 g/mol
Cat. No. B12373157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethylpyrazine-d5
Molecular FormulaC8H12N2
Molecular Weight141.22 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1CC
InChIInChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2
InChIKeyGZXXANJCCWGCSV-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethylpyrazine-d5: Isotopic Internal Standard for Quantitative Pyrazine Analysis in Food, Flavor, and Biological Matrices


2,3-Diethylpyrazine-d5 (CAS 15707-24-1; molecular formula C8H7D5N2; molecular weight 141.23 g/mol) is a stable deuterium-labeled isotopologue of 2,3-diethylpyrazine, bearing five deuterium atoms on its ethyl side chains . The non-deuterated parent compound is an alkylpyrazine flavor constituent with a nutty, roasted, earthy aroma profile, occurring naturally in baked potato, cocoa, roasted filberts, and fermented products [1]. As a stable isotope-labeled analog, 2,3-diethylpyrazine-d5 is employed as an internal standard in stable isotope dilution assays (SIDA) using GC-MS or LC-MS platforms [2].

Why 2,3-Diethylpyrazine-d5 Cannot Be Substituted with Unlabeled Analytes or Structurally Related Internal Standards


In quantitative mass spectrometry, the selection of an internal standard fundamentally dictates method accuracy, precision, and reproducibility. Unlabeled 2,3-diethylpyrazine cannot serve as an internal standard because it is indistinguishable from the target analyte, co-eluting chromatographically and producing identical m/z signals [1]. Structurally related but non-isotopic pyrazines (e.g., 2,3-dimethylpyrazine, 2-ethyl-3-methylpyrazine) exhibit different extraction recoveries, ionization efficiencies, and matrix effects compared to the target analyte, introducing systematic bias that undermines quantification reliability . Deuterium-labeled isotopologues such as 2,3-diethylpyrazine-d5 are chemically and physically nearly identical to the unlabeled analyte, ensuring co-elution, matched recovery, and equivalent ionization response while providing the requisite mass shift (Δm/z = +5) for unambiguous mass spectrometric differentiation [2].

2,3-Diethylpyrazine-d5: Quantified Differentiation Evidence for Procurement Decision-Making


Mass Spectrometric Differentiation: Δm/z +5 Separation Eliminates Quantification Ambiguity vs. Non-Deuterated 2,3-Diethylpyrazine

2,3-Diethylpyrazine-d5 contains five deuterium atoms on its ethyl side chains, yielding a molecular weight of 141.23 g/mol compared to 136.20 g/mol for unlabeled 2,3-diethylpyrazine, a mass difference of +5 Da . This Δm/z = +5 separation exceeds the minimum requirement of +3 Da for small molecules (<1000 Da) to avoid spectral overlap with the naturally occurring M+1 and M+2 isotopic peaks of the unlabeled analyte . Structurally related pyrazines such as 2,3-dimethylpyrazine (108.14 g/mol) or 2-ethyl-3-methylpyrazine (122.17 g/mol) differ in both mass and chemical behavior, introducing variable extraction and ionization recovery that compromises quantitative accuracy [1].

Mass Spectrometry Stable Isotope Dilution Quantitative Analysis

Matrix Effect Compensation: Deuterated Internal Standard Corrects Recovery Variability in Complex Food Matrices

Stable isotope-labeled internal standards co-extract and co-ionize with their unlabeled analytes, compensating for matrix-induced signal suppression or enhancement that would otherwise distort quantification [1]. In the quantification of alkylpyrazines in commercial peanut butter, cocoa powder, and instant coffee using deuterium-labeled internal standards synthesized via the Fang and Cadwallader method, accurate and precise determinations were achieved across diverse matrices with varying lipid and polyphenol content [2]. Non-isotopic internal standards (e.g., 2,3-dimethylpyrazine used as IS for 2,3-diethylpyrazine) exhibit differential recovery under solid-phase extraction and differential ionization efficiency, producing systematic errors typically exceeding 15-20% in complex food matrices [3].

Matrix Effect Recovery Food Analysis

Structural Identity Verification: Penta-Deuterated Ethyl Chain Enables Robust Fragmentation Tracking

2,3-Diethylpyrazine-d5 features deuterium labeling specifically on the ethyl side chains (2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine), positioning the isotopic label on the alkyl substituents rather than the pyrazine ring . This labeling pattern ensures that common fragmentation pathways in MS/MS (e.g., loss of ethyl radical or ethyl group) generate fragment ions that retain the mass shift, enabling both precursor-to-product ion transitions (MRM) and fragment ion tracking for quantification and structural confirmation [1]. In contrast, 13C-labeled analogs of alkylpyrazines, while non-exchangeable, are typically more expensive to synthesize and may not be commercially available for all pyrazine variants; deuterium labeling on the ethyl side chains provides a cost-effective alternative that maintains adequate mass separation [2].

LC-MS/MS MRM Fragment Ion Stable Isotope Labeling

Comparative Potency Evidence: 2,3-Diethylpyrazine Demonstrates Maximal Behavioral Activity Among 17 Alkylpyrazine Analogs in Murine Model

A structure-activity relationship study of 17 alkylpyrazine analogs evaluated four fear-associated behaviors in C57BL/6J mice: freezing, locomotion activity, odor investigation, and avoidance. 2,3-Diethylpyrazine, along with 3-ethyl-2,5-dimethylpyrazine, induced all four fear-associated behaviors, whereas 2,3,5-trimethylpyrazine induced only three (did not decrease locomotion) and analogs with longer carbon chains showed reduced or absent activity [1]. Multivalent behavioral analysis demonstrated that 2,3-diethylpyrazine clustered among the most active compounds, with total alkyl side chain carbon count of four (two ethyl groups) identified as the optimal structural feature for maximal potency [2]. This biological differentiation underscores that 2,3-diethylpyrazine-d5 is the appropriate isotopic tracer for studies where the unlabeled parent compound exhibits distinct, quantifiable biological activity not shared by methyl-substituted or longer-chain alkylpyrazine analogs.

Structure-Activity Relationship Alkylpyrazine Behavioral Pharmacology

Sensory Potency: Sub-Threshold Contribution to Roasted Aroma Perception in Fermented Beverage Matrix

Quantitative UPLC-MS/MS analysis of 16 pyrazines in soy sauce aroma type Baijiu (SSAB) identified 2,3-diethylpyrazine as present at sub-threshold concentrations (below its individual odor detection threshold) yet significantly correlated with roasted aroma perception [1]. Sensory addition experiments demonstrated that sub-threshold pyrazines including 2,3-diethylpyrazine synergistically enhanced the perception of supra-threshold pyrazines, producing a significant reduction in the odor thresholds of the supra-threshold compounds when co-present [2]. In contrast, 2-ethyl-3,5-dimethylpyrazine exhibited the highest odor activity value (OAV) as an individual compound, and 2,3,5,6-tetramethylpyrazine and 2,6-dimethylpyrazine were present at the highest absolute concentrations, indicating that concentration alone does not predict sensory impact and that different pyrazines contribute through distinct perceptual mechanisms [3].

Sensory Analysis Flavor Chemistry Odor Threshold Baijiu

Isotopic Purity and Analytical Suitability: Deuterium Enrichment ≥98% Enables Reliable Calibration

2,3-Diethylpyrazine-d5 is supplied with deuterium incorporation of five atoms at the ethyl side chain positions, and commercially available preparations report isotopic purity ≥98% with respect to the d5-labeled species . This level of isotopic enrichment ensures that the residual unlabeled d0 species (≤2%) does not meaningfully contribute to the analyte signal in typical calibration ranges, maintaining linearity across 3-4 orders of magnitude [1]. In contrast, lower-purity deuterated standards (e.g., d3-labeled with 90% enrichment) introduce calibration curvature at low analyte concentrations due to isotopic cross-talk, necessitating complex correction algorithms or limiting the method's lower limit of quantification (LLOQ) [2]. For the alkylpyrazine class, deuterium-labeled standards synthesized via the chlorination-reduction route (Fang and Cadwallader method) achieve 86-98% purity, with 2,3-diethylpyrazine-d5 positioned at the upper end of this purity distribution [3].

Isotopic Purity Method Validation Calibration

2,3-Diethylpyrazine-d5: Optimal Application Scenarios Based on Verified Differentiation Evidence


SIDA-GC-MS Quantification of 2,3-Diethylpyrazine in Roasted Food Products (Coffee, Cocoa, Nuts)

Deploy 2,3-diethylpyrazine-d5 as the internal standard in stable isotope dilution assays for accurate quantification of the target pyrazine in thermally processed foods. The +5 Da mass shift ensures complete spectral separation from the analyte , while matched physicochemical properties compensate for matrix effects inherent to high-lipid, polyphenol-rich matrices such as roasted coffee and cocoa [1]. This approach yields method accuracy within ±10% of true value, meeting AOAC International guidelines for food composition analysis.

Pharmacokinetic and Metabolism Studies of 2,3-Diethylpyrazine as a Kairomone or Flavor Compound

Utilize 2,3-diethylpyrazine-d5 as an internal standard for LC-MS/MS quantification in biological matrices (plasma, urine, tissue homogenates) during ADME studies. The compound's demonstrated maximal behavioral activity among 17 alkylpyrazine analogs in murine models [2] establishes it as the prioritized kairomone for neuropharmacological investigation, necessitating accurate quantification in dose-response and brain penetration studies. The deuterated internal standard enables reliable measurement in ng/mL concentration ranges with intra- and inter-day precision CV <15% [3].

Perceptual Interaction Studies in Fermented Beverages and Complex Flavor Systems

Apply 2,3-diethylpyrazine-d5 as an internal standard in UPLC-MS/MS or GC-MS methods quantifying sub-threshold pyrazine concentrations in fermented products such as soy sauce aroma type Baijiu, wine, and soy sauce. Evidence demonstrates that 2,3-diethylpyrazine contributes to roasted aroma perception via synergistic sub-threshold interactions with other pyrazines rather than as an independent supra-threshold odorant [4]. Accurate quantification at sub-threshold levels (typically low ppb range) is essential for understanding these perceptual mechanisms and for quality control in fermented product manufacturing.

Method Development and Validation for Regulatory Bioanalysis

Select 2,3-diethylpyrazine-d5 as the internal standard for developing validated LC-MS/MS bioanalytical methods intended for regulatory submission (FDA, EMA, ICH M10). The ≥98% isotopic purity minimizes d0-d5 cross-talk , enabling linear calibration curves (r² >0.99) across 3-4 orders of magnitude without requiring isotopic correction algorithms. The penta-deuterated ethyl side chains retain the +5 Da shift across common MS/MS fragmentation pathways [5], facilitating robust multiple reaction monitoring (MRM) method development and reducing validation failure rates.

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